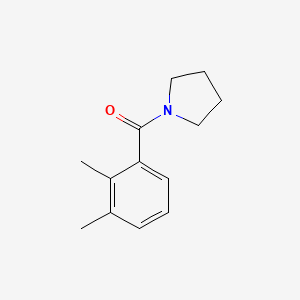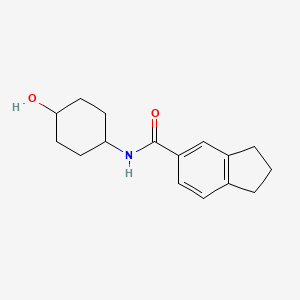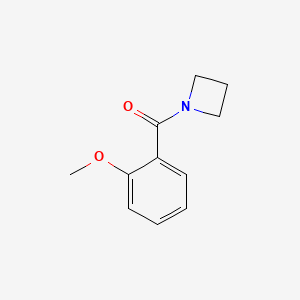
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMI and is a pyrrole derivative. The chemical structure of CCMI contains an acetyl group, a chlorophenyl group, and a pyrrole ring. In
Wissenschaftliche Forschungsanwendungen
CCMI has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CCMI has been reported to exhibit anti-inflammatory and anti-cancer activities. CCMI has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, CCMI has been used as a scaffold for the development of novel drugs. In material science, CCMI has been used as a building block for the synthesis of organic materials.
Wirkmechanismus
The mechanism of action of CCMI is not fully understood. However, studies have suggested that CCMI exhibits its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). CCMI has also been reported to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
CCMI has been reported to exhibit various biochemical and physiological effects. Studies have shown that CCMI can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CCMI has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCMI has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
CCMI has several advantages for lab experiments. First, CCMI is easy to synthesize, and the synthesis method has been well-established. Second, CCMI is stable under various conditions, which makes it suitable for use in experiments. Third, CCMI is relatively inexpensive compared to other compounds with similar structures. However, there are also limitations to using CCMI in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that CCMI has not been extensively studied in vivo, which limits its potential applications in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of CCMI. First, further studies are needed to elucidate the mechanism of action of CCMI. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of CCMI in vivo. Third, studies are needed to investigate the potential applications of CCMI in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Fourth, studies are needed to explore the potential applications of CCMI in material science, such as the synthesis of organic materials. Fifth, studies are needed to develop novel derivatives of CCMI with improved pharmacological properties.
Synthesemethoden
The synthesis of CCMI involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, which results in the formation of 3-chlorophenylhydrazone. The hydrazone is then treated with methyl iodide, which leads to the formation of 4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide. This synthesis method has been reported in various scientific journals, and the purity of the final product has been confirmed by NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-6-13(17(2)8-10)14(19)16-12-5-3-4-11(15)7-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUQJFCGZUBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)





![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)




![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
